2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine
Overview
Description
2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine is an organic compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol It is a derivative of piperazine, characterized by the presence of four methyl groups and two nitroso groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2,3,5,6-tetramethylpiperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), under controlled temperature conditions . The general reaction scheme is as follows:
2,3,5,6-Tetramethylpiperazine+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitrosation reaction, with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,3,5,6-tetramethyl-1,4-diaminopiperazine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitrosopiperazine: Lacks the methyl groups present in 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine.
2,3,5,6-Tetramethylpiperazine: Lacks the nitroso groups present in this compound.
N,N’-Dinitrosopiperazine: Similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the presence of both methyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-1,4-dinitrosopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-5-6(2)12(10-14)8(4)7(3)11(5)9-13/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJWCVESZTLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(N1N=O)C)C)N=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875768 | |
Record name | 2356-TETRAME-N,N'-DIN=O PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63441-59-8, 23264-57-5 | |
Record name | 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063441598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2356-TETRAME-N,N'-DIN=O PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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